1-Hexyl-3-methylimidazolium chloride is an organic compound classified as an ionic liquid, characterized by its unique properties and applications. Its molecular formula is C10H19ClN2, with a molecular weight of approximately 202.72 g/mol . This compound appears as a colorless to yellow clear liquid and has a refractive index ranging from 1.514 to 1.518 . It is soluble in water and exhibits a density of about 1.04 g/cm³ at 26 °C . The compound is known for its thermal stability and low volatility, making it suitable for various applications in chemistry and industry.
HMIMCl is mildly toxic and can cause skin irritation upon contact. It is also hygroscopic (absorbs moisture from the air) and should be handled with care in a well-ventilated area using appropriate personal protective equipment (PPE) such as gloves and goggles.
The ionic nature of this compound allows it to stabilize charged intermediates, thereby increasing reaction rates and yields in many organic transformations .
Research indicates that 1-hexyl-3-methylimidazolium chloride exhibits notable biological activity, particularly in antimicrobial applications. Studies have shown that it possesses antibacterial properties against various strains of bacteria, making it a potential candidate for use in pharmaceuticals and biocides . Additionally, its biocompatibility has been assessed, suggesting it may be suitable for applications involving biological systems.
1-Hexyl-3-methylimidazolium chloride can be synthesized through several methods:
These methods allow for the production of high-purity 1-hexyl-3-methylimidazolium chloride suitable for various applications .
Interaction studies involving 1-hexyl-3-methylimidazolium chloride focus on its behavior with various substrates and biological systems. Research has indicated that this compound can interact favorably with proteins and other biomolecules, influencing their stability and activity. For instance, studies have shown that ionic liquids can enhance the solubility of certain pharmaceuticals, thereby improving their bioavailability . Additionally, investigations into its interactions with membranes suggest potential applications in drug delivery systems.
Several compounds share structural similarities with 1-hexyl-3-methylimidazolium chloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Octyl-3-methylimidazolium chloride | C11H23ClN2 | Longer alkyl chain; higher viscosity |
| 1-Ethyl-3-methylimidazolium chloride | C8H15ClN2 | Shorter alkyl chain; lower melting point |
| 1-Butyl-3-methylimidazolium chloride | C9H17ClN2 | Intermediate chain length; commonly used in research |
1-Hexyl-3-methylimidazolium chloride is distinguished by its balance between hydrophobicity and hydrophilicity due to the hexyl group, making it versatile for both aqueous and organic phase reactions. Its specific properties such as lower viscosity compared to longer chain analogs also enhance its usability in industrial applications .
The conventional synthesis of 1-hexyl-3-methylimidazolium chloride typically involves the quaternization reaction between 1-methylimidazole and 1-chlorohexane. This nucleophilic substitution (SN2) reaction results in the formation of the imidazolium cation paired with a chloride anion. The traditional method employs a solvent-based approach, where the reaction occurs under controlled temperature conditions over an extended period.
A standard procedure involves the dropwise addition of 1-chlorohexane (227 ml, 1.66 mol, 1.1 eq) to a cooled, stirring solution of 1-methylimidazole (120 ml, 1.51 mol, 1 eq) in dry acetonitrile (200 ml). This mixture is initially stirred at room temperature for one week, followed by a gradual temperature increase of 10°C every four days until reaching 60°C, where it is maintained for three weeks to ensure complete conversion. The extended reaction time compensates for the relatively slow kinetics of the alkylation process.
Another documented approach employs ethyl acetate as the reaction medium instead of acetonitrile, which offers advantages in terms of product precipitation and purity. The choice of solvent significantly impacts the reaction kinetics, with polar aprotic solvents generally facilitating faster reactions compared to polar protic solvents.
The reaction mechanism follows the Hughes and Ingold scheme, wherein two neutral reactants form a transition state with significant charge separation, followed by complete charge separation in the product cation and anion. This mechanistic understanding helps explain the observed solvent effects on reaction rates and guides optimization efforts.
The environmental and economic considerations in chemical synthesis have driven the development of solvent-free approaches for producing ionic liquids like [C6mim]Cl. These methods eliminate the need for organic solvents, thereby reducing waste generation and simplifying product purification.
A notable advancement in this area is the high-conversion, solvent-free, continuous synthesis using spinning tube-in-tube (STT) reactors, which achieves excellent conversions (>99%) and high throughputs (tens of kg/day). This approach represents a significant step toward industrial-scale production of imidazolium-based ionic liquids with enhanced efficiency.
Studies on reaction kinetics have revealed important insights into the factors affecting the alkylation process. The rate constant (k) for the reaction correlates with solvent polarity, as measured by the ET(30) scale. For polar aprotic solvents, an increase in solvent polarity results in faster reaction rates due to better stabilization of the charged transition state. Conversely, polar protic solvents retard the reaction despite their high dipolarity because they form hydrogen bonds with the lone pair of electrons on the nitrogen of 1-methylimidazole, inhibiting nucleophilic attack.
The activation entropy (ΔS‡) for the reaction in protic solvents is approximately 40 J mol-1 K-1 less negative than in polar aprotic solvents, suggesting that hydrogen bonding between 1-methylimidazole and protic solvents induces a more ordered ground state. This fundamental understanding of reaction kinetics provides valuable guidance for optimizing synthesis conditions.
Microwave-assisted synthesis has revolutionized the preparation of imidazolium-based ionic liquids, drastically reducing reaction times from weeks to minutes. This approach leverages the efficient heating and specific microwave effects to accelerate the alkylation process.
A typical microwave-assisted procedure involves placing a mixture of 1-methylimidazole (5-13 mmol) and alkyl halide (6-16.9 mmol) in a sealed reaction vessel with a magnetic stirrer. Using a ratio of 1.0 to 1.3 (1-methylimidazole to alkyl halide), the reaction mixture is rapidly heated to 170°C at 150 W and maintained at this temperature for just 1-11 minutes. After cooling, the conversion can be determined by 1H NMR spectroscopy, with high conversion rates typically observed.
Recent advances include a continuous flow auto-frequency tuning single-mode microwave reactor system that has proven highly effective for the scalable synthesis of alkyl imidazolium salts. This system achieves near-quantitative yields with productivities of 100-600 g h⁻¹ and record space-time yields. The reactor can adapt to challenges such as viscosity changes, dielectric property variations, and phase separations through different operation modes without requiring reactor redesign.
Similarly, ultrasound-assisted synthesis offers another efficient approach for preparing imidazolium salts. The ultrasonic irradiation creates cavitation bubbles that collapse to generate localized areas of high temperature and pressure, accelerating the reaction under relatively mild conditions. This method provides advantages in terms of reaction time, yield, and product purity.
The purification of ionic liquids presents unique challenges due to their negligible vapor pressure, high viscosity, and often hygroscopic nature. Several methodologies have been developed to address these challenges and obtain high-purity [C6mim]Cl suitable for various applications.
Recrystallization represents a common and effective purification technique. After the initial synthesis, the crude product is typically cooled to -20°C to induce crystallization, followed by cannula filtration to remove excess solvent. Multiple recrystallizations from a mixture of acetonitrile and ethyl acetate (1:5) have proven effective in improving product purity. The purified product can be dried in vacuo to remove residual solvents and volatile impurities.
For more comprehensive purification, a review on ionic liquid recovery identifies several approaches including distillation, extraction, adsorption, membrane separation, aqueous two-phase extraction, and crystallization. The choice of method depends on the specific impurities present and the required purity level for the intended application.
An important consideration in the purification process is the removal of colored impurities, which can affect both the aesthetic appearance and potentially the performance of the ionic liquid. Studies have shown that colored impurities and the source of the sample can influence the physical properties of [C6mim]Cl, although these effects may sometimes be within experimental uncertainties.
Water content represents another critical parameter affecting ionic liquid purity. Careful drying procedures, often involving reduced pressure and moderate heating, are typically employed to minimize water content. Analytical techniques such as Karl Fischer titration can be used to quantify residual water in the purified product.
1-Hexyl-3-methylimidazolium chloride has demonstrated exceptional utility as both a reaction medium and catalyst support in transition metal-catalyzed cross-coupling reactions [6] [13] [41]. The ionic liquid facilitates palladium-catalyzed Suzuki cross-coupling reactions through multiple mechanisms, including stabilization of the palladium catalyst and enhancement of mass transfer processes [13] [42]. Research has shown that the ionic liquid can serve as both an immobilization solvent and ligand to transition metal catalysts, leading to highly recyclable catalyst systems [6] [44].
In Suzuki coupling reactions, 1-hexyl-3-methylimidazolium chloride-based systems achieve yields ranging from 79-89% under optimized conditions [12] [13]. The ionic liquid demonstrates particular effectiveness when combined with palladium acetate and XPhos ligand systems, operating at temperatures of 85°C with recyclability extending up to six consecutive cycles [12] [43]. The mechanism involves the formation of palladium nanoparticles that act as reservoirs for catalytically active molecular palladium species [44] [46].
Heck reactions mediated by 1-hexyl-3-methylimidazolium chloride systems exhibit superior performance compared to conventional organic solvents [6] [45]. Palladium-N-heterocyclic carbene complexes generated in situ from the ionic liquid achieve conversion rates exceeding 90% in aqueous media [13] [48]. The ionic liquid facilitates the formation of carbene derivatives from the imidazolium cation, which can coordinate with palladium centers to enhance catalytic activity [42] [45].
Table 1: Physical Properties of 1-Hexyl-3-methylimidazolium chloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₉ClN₂ | Multiple sources |
| Molecular Weight (g/mol) | 202.72 | Multiple sources |
| Density (g/cm³) | 1.04-1.05 | IoLiTec, Carl Roth |
| Melting Point (°C) | -3 to -85 | IoLiTec, ChemicalBook |
| Viscosity (cP at 35°C) | 3302 | IoLiTec |
| Conductivity (mS/cm at 20°C) | 0.08 | IoLiTec, ChemicalBook |
| Refractive Index | 1.514-1.518 | ChemicalBook |
| Water Solubility | Insoluble | ChemicalBook |
| Thermal Stability | High (stable up to 392 K) | ACS J. Chem. Eng. Data |
Stille coupling reactions benefit significantly from the use of 1-hexyl-3-methylimidazolium chloride as a reaction medium [44] [46]. The ionic liquid prevents agglomeration of palladium nanoparticles while providing excellent recyclability with conversion rates ranging from 30-97% depending on the substrate [44]. Nitrile-functionalized variants of the ionic liquid demonstrate superior catalyst immobilization properties, leading to enhanced stability and reduced leaching [44].
Table 2: Catalytic Performance in Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Temperature (°C) | Recyclability (cycles) |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd(OAc)₂/XPhos | 79-89 | 85 | 6 |
| Heck Reaction | Pd-NHC complex | >90 | 100 | 5 |
| Stille Coupling | Pd-NPs in IL | 30-97 | RT-100 | 9 |
| Sonogashira Coupling | Pd(PPh₃)₄ | 58-89 | 80-120 | 3-5 |
| Hydroformylation | Ru complex/SILP | 80-84 | 80-120 | >50 h |
| Oxidative Annulation | Pd/IL system | High | Mild | 8 |
The organocatalytic properties of 1-hexyl-3-methylimidazolium chloride are fundamentally attributed to the ability of the imidazolium cation to engage in cation-π interactions with aromatic substrates [17] [18] [19]. These noncovalent interactions, characterized by interaction energies stronger than conventional π-π and CH-π interactions, enable precise control over reaction stereochemistry and regioselectivity [17] [22]. The hexyl chain of the cation provides additional hydrophobic interactions that enhance substrate binding and orientation [20] [21].
Research has demonstrated that 1-hexyl-3-methylimidazolium chloride can function as a highly efficient organocatalyst for cyanosilylation reactions [19] [21]. The ionic liquid achieves remarkable turnover frequencies ranging from 10,843 to 10,602,410 h⁻¹ in solvent-free conditions with catalyst loadings as low as 0.0001 mol% [19]. The mechanism involves Lewis base activation of trimethylsilyl cyanide through coordination with the chloride anion, while the imidazolium cation stabilizes the carbonyl substrate through cation-π interactions [19] [23].
Chloromethylation of aromatic hydrocarbons represents another significant application where 1-hexyl-3-methylimidazolium chloride demonstrates superior organocatalytic activity [7]. The ionic liquid promotes enhanced reaction rates and improved yields under mild conditions compared to conventional acid catalysts [7]. Density functional theory calculations reveal that the ionic liquid stabilizes reaction intermediates through electrostatic interactions and hydrogen bonding, leading to lower activation barriers [7].
Table 3: Organocatalytic Applications and Mechanisms
| Reaction | Substrate | Mechanism | Performance |
|---|---|---|---|
| Cyanosilylation | Carbonyl compounds | Lewis base activation | TOF: 10,843-10,602,410 h⁻¹ |
| Chloromethylation | Aromatic hydrocarbons | Electrophilic activation | Enhanced rates, improved yields |
| Michael Addition | Enones/Nitrostyrenes | Cation-π interactions | High stereoselectivity |
| Nucleophilic Fluorination | Alkyl halides | Ion pair activation | Improved nucleophilicity |
| Asymmetric Synthesis | Prochiral substrates | Chiral induction | Moderate to high ee |
The ionic liquid exhibits exceptional performance in nucleophilic fluorination reactions through its role as an amphiphilic activator [21] [23]. The chloride anion acts as a Lewis base that interacts with alkali metal counter-cations, effectively "freeing" fluoride nucleophiles for enhanced reactivity [23]. Simultaneously, the imidazolium cation coordinates with substrates and leaving groups to facilitate optimal geometries for nucleophilic attack [23].
While 1-hexyl-3-methylimidazolium chloride itself is achiral, it has been successfully employed in asymmetric synthesis applications through various chiral induction mechanisms [24] [25] [26]. The ionic liquid can serve as a chiral solvent when combined with chiral additives or can be modified to incorporate chiral functionalities [24] [29]. Research has shown that the highly organized structure of ionic liquids, characterized by three-dimensional networks of hydrogen-bonded anions and cations, facilitates efficient chirality transfer [30] [31].
Asymmetric Michael addition reactions have been extensively studied using 1-hexyl-3-methylimidazolium chloride-based systems [24] [26] [30]. When combined with chiral proline derivatives, the ionic liquid achieves moderate to high enantiomeric excesses in the addition of cyclohexanone to chalcones and nitrostyrenes [24] [30]. The mechanism involves enamine and iminium formation with the proline catalyst, while the ionic liquid provides a structured environment that enhances stereochemical control [24] [26].
Chiral ionic liquid additives based on natural products have been developed to enhance asymmetric induction in Diels-Alder reactions [25] [31]. These systems achieve enantioselectivity improvements of up to 50% when combined with zinc-based catalysts in the presence of 1-hexyl-3-methylimidazolium chloride [25]. The chiral induction mechanism involves coordination of the chiral additive with the metal center while the ionic liquid provides stabilization through cation-π interactions [25] [31].
The application of 1-hexyl-3-methylimidazolium chloride in asymmetric organocatalysis has been extended to include Baylis-Hillman reactions and aldol condensations [29] [30]. L-proline-based chiral ionic liquids incorporating the hexylmethylimidazolium framework demonstrate excellent recyclability while maintaining high stereoselectivity across multiple reaction cycles [30]. The unique properties of the ionic liquid, including its ability to form organized supramolecular structures, contribute significantly to the observed chiral induction effects [29] [30].
The implementation of 1-hexyl-3-methylimidazolium chloride in continuous flow systems represents a significant advancement in process intensification and sustainable catalysis [32] [33] [34]. Supported ionic liquid phase technology allows for the immobilization of the ionic liquid on various solid supports, creating heterogeneous catalyst systems that combine the advantages of homogeneous catalysis with easy product separation [32] [35].
Supported ionic liquid phase catalysts incorporating 1-hexyl-3-methylimidazolium chloride have been successfully applied to continuous hydroformylation processes [32] [33]. These systems achieve conversions of 80-84% with excellent selectivity toward linear products over extended operation periods exceeding 50 hours [32]. The ionic liquid layer dissolved on silica supports provides enhanced substrate solubility while stabilizing ruthenium catalyst complexes against deactivation [32].
Table 4: Continuous Flow Systems with Immobilized Ionic Liquid Phases
| System Type | Support Material | Application | Advantages | Operating Conditions |
|---|---|---|---|---|
| SILP (Supported IL Phase) | Silica, Al₂O₃, Carbon | Hydroformylation | Easy separation, recyclability | 80-120°C, 1-10 bar |
| SILLP (Supported IL-like Phase) | Modified silica | Biocatalysis | Enhanced stability | Ambient conditions |
| SCILL (Solid Catalyst with IL Layer) | Polymer beads | Cross-coupling | Improved selectivity | Mild conditions |
| Immobilized Pd-IL System | Monolithic supports | Continuous synthesis | Process intensification | Variable |
Biocatalytic applications utilizing supported ionic liquid-like phases demonstrate exceptional enzyme stabilization capabilities [33]. The immobilization of enzymes such as Candida antarctica lipase B on supports modified with 1-hexyl-3-methylimidazolium chloride derivatives results in enhanced activity and stability compared to conventional immobilization methods [33]. These systems achieve yields of 81-93% in transesterification reactions with excellent enantioselectivity [33].
Continuous flow cross-coupling reactions benefit significantly from the use of monolithic supports containing immobilized 1-hexyl-3-methylimidazolium chloride phases [32] [34]. These systems enable efficient palladium catalyst recycling while maintaining high activity over multiple reaction cycles [32]. The ionic liquid phase prevents catalyst leaching and provides optimal mass transfer characteristics for gas-liquid-solid reactions [34] [35].
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